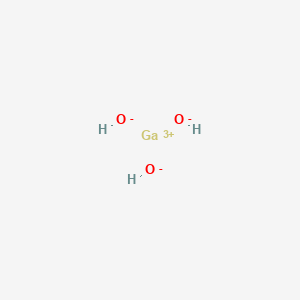

Gallium trihydroxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gallium trihydroxide (Ga(OH)3) is a white, odorless, and water-insoluble compound that has gained significant attention in recent years due to its unique properties and potential applications in various scientific fields. It is commonly used as a precursor for the synthesis of gallium oxide (Ga2O3), which is a promising material for optoelectronic devices, catalysis, and gas sensing applications. In

Applications De Recherche Scientifique

Gallium trihydroxide has potential applications in various scientific fields, including catalysis, gas sensing, and optoelectronics. It can be used as a precursor for the synthesis of gallium oxide, which has high catalytic activity in the oxidation of carbon monoxide and volatile organic compounds. Gallium trihydroxide can also be used as a template for the synthesis of mesoporous materials, which have potential applications in drug delivery, sensing, and catalysis. In the field of gas sensing, gallium trihydroxide has been shown to exhibit high sensitivity and selectivity towards ammonia and nitrogen dioxide gases. In optoelectronics, gallium oxide has high transparency in the UV and visible regions, making it a promising material for UV photodetectors, solar cells, and transparent conductive electrodes.

Mécanisme D'action

The mechanism of action of gallium trihydroxide is not well understood, but it is believed to involve the formation of gallium oxide upon heating. Gallium oxide has a high surface area and catalytic activity, which makes it suitable for various applications. In gas sensing, gallium trihydroxide is believed to interact with the target gas molecules through adsorption and desorption processes, resulting in a change in the electrical conductivity of the material. In optoelectronics, gallium oxide is believed to exhibit high transparency and conductivity due to its unique electronic structure.

Effets Biochimiques Et Physiologiques

There is limited research on the biochemical and physiological effects of gallium trihydroxide. However, studies have shown that gallium ions can inhibit the growth of certain cancer cells by interfering with DNA replication and repair processes. Gallium ions can also inhibit the growth of bacteria and fungi by disrupting the iron metabolism of these organisms.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using gallium trihydroxide in lab experiments include its low toxicity, low cost, and ease of synthesis. Gallium trihydroxide can be synthesized using simple and inexpensive methods, making it accessible to researchers with limited resources. However, the limitations of using gallium trihydroxide include its low solubility in water and limited stability in air. Gallium trihydroxide can also be difficult to handle due to its tendency to form clumps and aggregates.

Orientations Futures

There are several future directions for the research and development of gallium trihydroxide. One direction is the synthesis of gallium trihydroxide with controlled morphology and particle size, which can improve its catalytic and sensing properties. Another direction is the development of gallium trihydroxide-based composites and hybrid materials, which can enhance its mechanical, thermal, and optical properties. Additionally, the investigation of the biological and environmental effects of gallium trihydroxide can provide insights into its potential applications in medicine and environmental remediation.

Méthodes De Synthèse

Gallium trihydroxide can be synthesized through various methods, including the precipitation method, hydrothermal synthesis, and sol-gel method. The precipitation method involves the reaction between gallium nitrate and sodium hydroxide in an aqueous solution, resulting in the formation of gallium trihydroxide as a precipitate. Hydrothermal synthesis involves the reaction between gallium nitrate and sodium hydroxide in a closed vessel under high pressure and temperature, resulting in the formation of gallium trihydroxide crystals. The sol-gel method involves the hydrolysis and condensation of gallium alkoxides in the presence of water and a catalyst, resulting in the formation of a gel that can be dried and calcined to obtain gallium trihydroxide.

Propriétés

Numéro CAS |

12023-99-3 |

|---|---|

Nom du produit |

Gallium trihydroxide |

Formule moléculaire |

Ga(OH)3 GaH3O3 |

Poids moléculaire |

120.75 g/mol |

Nom IUPAC |

gallium;trihydroxide |

InChI |

InChI=1S/Ga.3H2O/h;3*1H2/q+3;;;/p-3 |

Clé InChI |

DNUARHPNFXVKEI-UHFFFAOYSA-K |

SMILES |

[OH-].[OH-].[OH-].[Ga+3] |

SMILES canonique |

[OH-].[OH-].[OH-].[Ga+3] |

Autres numéros CAS |

12023-99-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.